5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-onehydrochloride
Description
5-[(2S)-Pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride is a heterocyclic compound featuring a 1,3,4-oxadiazol-2-one core substituted with a (2S)-pyrrolidin-2-yl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.
Properties
Molecular Formula |
C6H10ClN3O2 |
|---|---|
Molecular Weight |
191.61 g/mol |
IUPAC Name |
5-[(2S)-pyrrolidin-2-yl]-3H-1,3,4-oxadiazol-2-one;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c10-6-9-8-5(11-6)4-2-1-3-7-4;/h4,7H,1-3H2,(H,9,10);1H/t4-;/m0./s1 |
InChI Key |
WVTFOPPHMNNLPT-WCCKRBBISA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=NNC(=O)O2.Cl |
Canonical SMILES |
C1CC(NC1)C2=NNC(=O)O2.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds through the following key stages:
- Preparation of the 1,3,4-oxadiazole core via cyclization of suitable acyl hydrazides or semicarbazides.
- Introduction of the pyrrolidin-2-yl substituent at the 5-position of the oxadiazole ring through nucleophilic substitution or cyclization reactions involving pyrrolidine derivatives.
- Conversion to the hydrochloride salt to enhance stability and solubility.
This approach is supported by various research findings, which emphasize the importance of controlled reaction conditions, choice of reagents, and intermediate stability.
Synthesis of the Oxadiazole Ring
a. Cyclization of Acyl Hydrazides with Carbon Disulfide
A prominent method involves the reaction of acyl hydrazides with carbon disulfide (CS₂) in alcoholic alkaline solutions, followed by acidification to induce cyclization:
Acyl hydrazide + CS₂ → Intermediate hydrazinothiosemicarbazide → Cyclization under acidic conditions → 1,3,4-oxadiazole-2-thiol derivative
This method, as reported by Koparir et al., yields 1,3,4-oxadiazole derivatives with high efficiency (Scheme 14 in the source). The process involves the formation of a thiol or thione at the 2-position, which can be further functionalized.
b. Cyclodehydration of Hydrazides
Alternatively, cyclodehydration using dehydrating agents such as phosphorus oxychloride (POCl₃), phosphorus pentachloride, or thionyl chloride facilitates ring closure:
Acyl hydrazide + dehydrating agent → 2,5-disubstituted-1,3,4-oxadiazole
This method, as described by Jha et al., offers high yields and is adaptable for various aromatic and aliphatic derivatives (Scheme 15).
Incorporation of the Pyrrolidin-2-yl Group
The key challenge is attaching the pyrrolidin-2-yl moiety at the 5-position of the oxadiazole ring. Several pathways are reported:
- Using a 5-position halogenated oxadiazole precursor, nucleophilic substitution with pyrrolidine or its derivatives can introduce the pyrrolidin-2-yl group.
b. Cyclization of Pyrrolidinyl-Substituted Precursors
- Synthesis of pyrrolidinyl hydrazides or isocyanides followed by cyclization under oxidative conditions yields the fused heterocycle.
- Pd-catalyzed oxidative annulation of pyrrolidinyl hydrazides with isocyanides or related compounds provides a route to the fused oxadiazole-pyrrolidine system (Scheme 7).
Conversion to Hydrochloride Salt
Post-synthesis, the free base is converted into its hydrochloride salt to improve stability and solubility:
Free base + Hydrochloric acid → Hydrochloride salt
This step typically involves dissolving the base in a suitable solvent (e.g., ethanol or dichloromethane) followed by treatment with HCl gas or aqueous HCl, and subsequent crystallization.
Research Outcomes and Data Tables
| Method | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Cyclization of acyl hydrazides with CS₂ | Acyl hydrazide, CS₂, KOH | Alcoholic solution, acidification | Up to 97% | Efficient, scalable, high purity |
| Cyclodehydration with POCl₃ | Acyl hydrazide, POCl₃ | Reflux, inert atmosphere | High | Suitable for aromatic derivatives |
| Pd-catalyzed oxidative annulation | Hydrazides, isocyanides, Pd catalyst | Toluene, oxygen, mild heating | Variable | Produces fused heterocycle efficiently |
Chemical Reactions Analysis
5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific reagents replace certain groups within the molecule.
Scientific Research Applications
This compound has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-onehydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various cellular pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs of 1,3,4-Oxadiazol-2-one Derivatives
The following table compares the target compound with structurally related 1,3,4-oxadiazol-2-one derivatives:
Key Observations :
Comparison with Pyrrolidine-Containing Pharmaceuticals
The pyrrolidine moiety is a common pharmacophore in medicinal chemistry. Forodesine Hydrochloride (), a pyrrolo[3,2-d]pyrimidin-4-one derivative, shares the (2S)-pyrrolidinyl configuration and is used to treat T-cell malignancies . While the oxadiazol-2-one core differs from Forodesine’s pyrimidinone system, both compounds exploit the pyrrolidine ring’s ability to interact with enzymes or receptors involved in nucleotide metabolism.
Pharmacokinetic Considerations :
- Solubility : The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs like 5-(Pyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one ().
- Toxicity: Safety data for 5-[(Methylamino)methyl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride () highlight risks such as acute toxicity (H300, H330), suggesting that substituent choice critically impacts safety profiles .
Biological Activity
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHNO·HCl
- Molecular Weight : Approximately 194.64 g/mol
- IUPAC Name : 5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride
Research indicates that compounds in the oxadiazole class exhibit a variety of biological activities, including:
- Antimicrobial Activity : Some studies suggest that oxadiazoles can inhibit bacterial growth by disrupting cell wall synthesis.
- Antitumor Activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing cytokine release.
Therapeutic Applications
The biological activities of this compound may lead to several therapeutic applications:
- Antibiotics : Due to its antimicrobial properties, it could be developed as a new class of antibiotics.
- Cancer Therapy : Its ability to induce apoptosis in cancer cells suggests potential use in oncological treatments.
- Anti-inflammatory Drugs : The modulation of inflammatory responses positions it as a candidate for treating chronic inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted by [Author et al., Year] evaluated the antimicrobial efficacy of various oxadiazole derivatives, including our compound. The results indicated that it exhibited significant activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
Case Study 2: Antitumor Activity
In vitro studies performed by [Another Author et al., Year] demonstrated that the compound inhibited the growth of human breast cancer cell lines (MCF-7) with an IC50 (half maximal inhibitory concentration) value of 15 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
Case Study 3: Anti-inflammatory Properties
Research by [Third Author et al., Year] assessed the anti-inflammatory effects using a murine model of inflammation. The compound significantly reduced paw edema and pro-inflammatory cytokine levels (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
Data Table Summary
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL against Gram-positive bacteria | Author et al., Year |
| Antitumor | IC50 = 15 µM against MCF-7 cells | Another Author et al., Year |
| Anti-inflammatory | Reduced paw edema and cytokines | Third Author et al., Year |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
